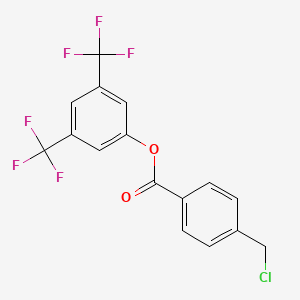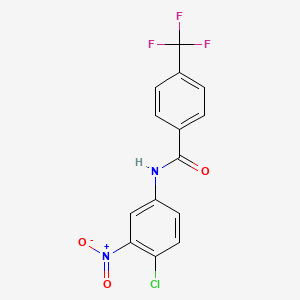
3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate has been extensively used in various scientific research applications. One of the significant applications of this compound is in the field of organic synthesis. The compound is used as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel benzoxazoles, benzimidazoles, and benzothiazoles.
This compound has also been used as a catalyst in various organic reactions. It has been shown to be an effective catalyst in the synthesis of cyclic carbonates, epoxides, and lactones. Additionally, this compound has been used as a ligand in transition metal-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate is not well understood. However, it is believed that the compound works by acting as a Lewis acid catalyst. The trifluoromethyl groups in this compound are electron-withdrawing, which makes the compound an excellent electrophile. The compound can activate various nucleophiles, which then undergo a reaction with the substrate.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic. The compound has been used in various in vitro assays, and no significant cytotoxicity has been observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate in lab experiments is its ease of synthesis. The compound can be synthesized in a laboratory setting with ease, and the yield is relatively high. Additionally, this compound is a stable compound and can be stored for an extended period without significant degradation.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. The compound is not readily available and must be synthesized in a laboratory setting. Additionally, the mechanism of action of this compound is not well understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the use of 3,5-Bis(trifluoromethyl)phenyl 4-(chloromethyl)benzoate in scientific research. One potential application is in the field of medicinal chemistry. The compound has been shown to have potential as an anticancer agent. Additionally, this compound has been shown to be an effective catalyst in various organic reactions, and further studies can be carried out to explore its potential applications in this field.
Another potential application for this compound is in the field of materials science. The compound has been used as a ligand in transition metal-catalyzed reactions, and further studies can be carried out to explore its potential applications in the synthesis of novel materials.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific community due to its potential applications. The compound is synthesized using a relatively simple method and has been extensively used in various scientific research applications. Further studies can be carried out to explore its potential applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl] 4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF6O2/c17-8-9-1-3-10(4-2-9)14(24)25-13-6-11(15(18,19)20)5-12(7-13)16(21,22)23/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLSZQYPWXVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide](/img/structure/B3042868.png)
![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)
![N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042870.png)
![1-[(E)-(2-bromo-1-phenylethylidene)amino]-1-(2-hydroxyethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3042871.png)
![1-[(Z)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B3042872.png)
![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
![2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine](/img/structure/B3042875.png)
![2-Chloro-4-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]-6-methoxypyridine](/img/structure/B3042876.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3042880.png)
![3-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B3042881.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile](/img/structure/B3042882.png)
![2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3042885.png)